molecular formula C10H9ClO4 B1367022 2-(3-Chlorophenyl)succinic acid CAS No. 66041-28-9

2-(3-Chlorophenyl)succinic acid

Cat. No. B1367022
CAS RN: 66041-28-9
M. Wt: 228.63 g/mol
InChI Key: OUPCJGJSIKKQND-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)succinic acid is a chemical compound with the CAS Number: 66041-28-9 and a molecular weight of 228.63 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of succinic acid derivatives has been a topic of interest in recent years . For instance, succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate . The optimal reaction mass ratio of succinic acid to urea was found to be 2:1 .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)succinic acid can be represented by the linear formula C10H9ClO4 . The structure of succinic acid can be readily controlled with the supersaturation rate .


Chemical Reactions Analysis

Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .


Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)succinic acid is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .

Scientific Research Applications

Enantioseparation in Countercurrent Chromatography

2-(4-chlorophenyl)succinic acid, a compound similar to 2-(3-chlorophenyl)succinic acid, was enantioseparated using countercurrent chromatography. Hydroxypropyl-β-cyclodextrin served as the chiral selector in a specialized solvent system, showcasing a potential application in chiral drug synthesis and pharmaceutical research (Yang Jin et al., 2020).

Analysis in Herbicide Formulations

The methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, a related compound, was quantitatively determined in herbicide formulations. This indicates potential applications in agricultural chemistry and environmental monitoring (P. Výboh et al., 1972).

Role in Biotechnology and Industrial Applications

Succinic acid, closely related to 2-(3-chlorophenyl)succinic acid, is a key precursor in the food, pharmaceutical, and chemical industries. Its production from renewable resources has been extensively studied, highlighting its importance in sustainable development and green chemistry (M. Jiang et al., 2017).

Bio-Based Production of Succinic Acid

Metabolic engineering strategies have been applied to produce succinic acid, a compound structurally related to 2-(3-chlorophenyl)succinic acid, using various microorganisms. This illustrates its significance in bio-based chemical production and industrial biotechnology (J. Ahn et al., 2016).

Decomposition in Environmental Science

Studies on the decomposition of 2-chlorophenol (related to 2-(3-chlorophenyl)succinic acid) using three-phase fluidized bed packed with specific particle electrodes show applications in environmental remediation and waste treatment technologies (C. Jianmeng, 2008).

Biotechnology of Succinic Acid Production

The production of succinic acid, related to 2-(3-chlorophenyl)succinic acid, highlights its role in biotechnology. Its use in food, pharmaceuticals, and biodegradable plastics shows its versatility in various industrial applications (J. Zeikus et al., 1999).

Use in Polymer Chemistry

Succinic acid, a precursor to 2-(3-chlorophenyl)succinic acid, has been used to synthesize aromatic monomers and copolyesters, demonstrating applications in polymer science and materials engineering (Gabriel N. Short et al., 2018).

Aqueous Oxidation in Chemical Industry

The conversion of biomass-based 2-furaldehyde to succinic acid, akin to 2-(3-chlorophenyl)succinic acid, using Amberlyst-15 highlights a greener approach in the chemical industry for renewable building block chemicals production (H. Choudhary et al., 2012).

Safety And Hazards

The safety information for 2-(3-Chlorophenyl)succinic acid indicates that it may cause harm if ingested or if it comes into contact with the skin or eyes . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

Bio-based succinic acid is a potential substitute for current petrochemical production . With the shortage of crude oil supply and rising oil prices, biological production of succinic acid from abundant and available biomass has become a topic of worldwide interest .

properties

IUPAC Name

2-(3-chlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPCJGJSIKKQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496312
Record name 2-(3-Chlorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)succinic acid

CAS RN

66041-28-9
Record name 2-(3-Chlorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Lv, B Banerjee, KL Molland, MN Seleem… - Bioorganic & medicinal …, 2014 - Elsevier
Inorganic pyrophosphatases are potential targets for the development of novel antibacterial agents. A pyrophosphatase-coupled high-throughput screening assay intended to detect o-…
Number of citations: 36 www.sciencedirect.com

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